

# Comparative Efficacy of XSJ-10 (JX10) in Acute Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **XSJ-10** (also known as JX10), a novel investigational drug, with current standard-of-care treatments for acute ischemic stroke (AIS). The information is intended to support researchers, scientists, and drug development professionals in evaluating the therapeutic potential of **XSJ-10**. This document summarizes key efficacy and safety data from clinical trials and outlines the experimental protocols employed.

# **Executive Summary**

Acute ischemic stroke is a leading cause of death and disability worldwide.[1] Current treatments, primarily intravenous thrombolysis with agents like alteplase and tenecteplase, and mechanical thrombectomy, are time-sensitive and not all patients are eligible.[2][3] **XSJ-10** is an investigational drug with a dual mechanism of action, exhibiting both thrombolytic and anti-inflammatory properties.[1][4] Clinical trial data suggests that **XSJ-10** may be a safe and effective treatment for AIS, potentially extending the therapeutic window.[5][6]

# **Comparative Efficacy and Safety**

The following tables summarize the key efficacy and safety outcomes for **XSJ-10** and its alternatives in the treatment of acute ischemic stroke. The primary efficacy endpoint for many of these trials is the proportion of patients achieving a modified Rankin Scale (mRS) score of 0-1 at 90 days, which indicates no or minimal disability. A key safety endpoint is the incidence of symptomatic intracranial hemorrhage (sICH).



| Treatment                      | Clinical Trial          | Patient<br>Population                                 | Time to<br>Treatment                          | mRS 0-1 at<br>90 days                               | Symptomatic<br>Intracranial<br>Hemorrhage<br>(sICH) |
|--------------------------------|-------------------------|-------------------------------------------------------|-----------------------------------------------|-----------------------------------------------------|-----------------------------------------------------|
| XSJ-10<br>(JX10)               | Phase 2a                | Patients with AIS ineligible for tPA or thrombectom y | Within 12<br>hours of last<br>known<br>normal | 40.4% (JX10)<br>vs. 18.4%<br>(placebo)[5]<br>[7][8] | 0% (JX10)<br>vs. 2.6%<br>(placebo)[6]<br>[7][8]     |
| Alteplase                      | ECASS III               | Patients with AIS                                     | 3-4.5 hours<br>from<br>symptom<br>onset       | 52.4%<br>(Alteplase)<br>vs. 45.2%<br>(placebo)      | 2.4% (Alteplase) vs. 0.2% (placebo)                 |
| Tenecteplase                   | TRACE-II                | Patients with AIS eligible for thrombolysis           | Within 4.5<br>hours of<br>symptom<br>onset    | Similar to<br>alteplase<br>(non-<br>inferiority)    | Similar to alteplase                                |
| Mechanical<br>Thrombectom<br>y | HERMES<br>meta-analysis | Patients with large vessel occlusion                  | Up to 6 hours<br>from<br>symptom<br>onset     | 46% (Thrombecto my) vs. 26.5% (medical therapy)     | 4.4% (Thrombecto my) vs. 4.3% (medical therapy)     |

#### **Mechanism of Action**

**XSJ-10**'s unique dual mechanism of action targets two key pathological processes in acute ischemic stroke: thrombosis and inflammation.

### **Thrombolytic Pathway**

**XSJ-10** promotes the breakdown of blood clots by inducing a conformational change in plasminogen, making it more susceptible to activation by endogenous tissue plasminogen activator (tPA). This leads to the formation of plasmin, which in turn degrades the fibrin matrix of the thrombus.





Click to download full resolution via product page

Thrombolytic mechanism of XSJ-10.

# **Anti-inflammatory Pathway**

**XSJ-10** also exhibits anti-inflammatory effects by inhibiting soluble epoxide hydrolase (sEH).[9] sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids



with anti-inflammatory properties. By inhibiting sEH, **XSJ-10** increases the levels of EETs, thereby reducing inflammation in the ischemic brain tissue.



Click to download full resolution via product page

Anti-inflammatory mechanism of XSJ-10.

# **Experimental Protocols**

The following sections detail the methodologies for the key clinical trials cited in this guide.

## XSJ-10 (JX10) Phase 2a Trial

 Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-escalation study.[6][7]



- Participants: 90 Japanese patients with acute ischemic stroke who were ineligible for treatment with tissue-type plasminogen activator (tPA) or thrombectomy.[5][6][7]
- Intervention: Single intravenous infusion of **XSJ-10** (at doses of 1, 3, or 6 mg/kg) or placebo administered within 12 hours of the last known normal time.[6][7][8]
- Primary Endpoint: Incidence of symptomatic intracranial hemorrhage within 24 hours of drug administration.[6][7]
- Secondary Endpoints: Proportion of patients with an mRS score of 0-1 at day 90, and vessel patency at 24 hours.[5][7][8]

## **Alteplase (ECASS III Trial)**

- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: 821 patients with acute ischemic stroke.
- Intervention: Intravenous alteplase (0.9 mg/kg, maximum 90 mg) or placebo administered 3 to 4.5 hours after the onset of stroke symptoms.
- Primary Endpoint: Disability at 90 days, assessed by the modified Rankin Scale (dichotomized at 0-1 vs. 2-6).
- Safety Endpoint: Incidence of symptomatic intracranial hemorrhage.

#### Tenecteplase (TRACE-II Trial)

- Study Design: A randomized, open-label, non-inferiority trial.
- Participants: Patients with acute ischemic stroke eligible for thrombolysis.
- Intervention: Intravenous tenecteplase (0.25 mg/kg, maximum 25 mg) or alteplase (0.9 mg/kg, maximum 90 mg) administered within 4.5 hours of symptom onset.
- Primary Endpoint: Proportion of patients with an mRS score of 0-1 at 90 days.
- Safety Endpoints: Symptomatic intracranial hemorrhage and 90-day mortality.





#### **Mechanical Thrombectomy (HERMES Meta-analysis)**

- Study Design: A meta-analysis of five randomized controlled trials.
- Participants: 1,287 patients with acute ischemic stroke due to a large vessel occlusion in the anterior circulation.
- Intervention: Mechanical thrombectomy plus standard medical care versus standard medical care alone. Treatment was initiated within 6 hours of symptom onset.
- Primary Endpoint: Distribution of scores on the modified Rankin Scale at 90 days.
- Safety Endpoint: Symptomatic intracranial hemorrhage.

# **Experimental Workflow**

The typical workflow for a patient enrolled in a clinical trial for acute ischemic stroke is depicted below.



Click to download full resolution via product page

Generalized clinical trial workflow.

### Conclusion

**XSJ-10** demonstrates a promising efficacy and safety profile in early-phase clinical trials for acute ischemic stroke. Its dual mechanism of action, targeting both thrombosis and inflammation, represents a novel approach to stroke therapy. The ongoing ORION



registrational trial will provide more definitive data on its role in treating AIS, particularly in patients who present outside the standard time window for current thrombolytic therapies.[1][4] The data presented in this guide suggests that **XSJ-10** has the potential to address a significant unmet medical need in the management of acute ischemic stroke.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. corxelbio.com [corxelbio.com]
- 2. england.nhs.uk [england.nhs.uk]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. corxelbio.com [corxelbio.com]
- 5. tms-japan.co.jp [tms-japan.co.jp]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Anti-Inflammatory Thrombolytic JX10 (TMS-007) in Late Presentation of Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Thrombolytic JX10 (TMS-007) in Late Presentation of Acute Ischemic Stroke PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Efficacy of XSJ-10 (JX10) in Acute Ischemic Stroke]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371391#validating-the-efficacy-of-xsj-10]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com